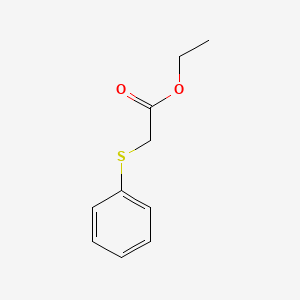

Ethyl (phenylthio)acetate

Beschreibung

Significance within Organosulfur Chemistry Research

Organosulfur compounds are fundamental in organic chemistry, and ethyl (phenylthio)acetate serves as a key representative in this class. nih.govrsc.org Its significance lies primarily in its role as a versatile synthetic intermediate. ontosight.ai The carbon-sulfur bond is a cornerstone of many organic transformations, and compounds like this compound provide a readily accessible platform for constructing more complex molecular architectures. oup.com

Researchers utilize this compound and its derivatives to explore fundamental reaction mechanisms. For instance, it has been used in studies of anodic fluorination, a process that introduces fluorine atoms into organic molecules, often enhancing their biological properties. beilstein-journals.org The presence of the sulfur atom influences the regioselectivity of such reactions, providing valuable insights into electrophilic substitution on sulfur-containing systems. beilstein-journals.org

Furthermore, the synthesis of this compound itself is a subject of study, with various methods developed for its preparation. These synthetic routes, which include the reaction of thiophenol with ethyl chloroacetate (B1199739) or the esterification of (phenylthio)acetic acid, are foundational in organosulfur chemistry. ontosight.aipw.edu.pl

| Starting Materials | Reagents/Conditions | Product | Source |

|---|---|---|---|

| (Phenylthio)acetic acid, Ethanol (B145695) | Acid catalyst (e.g., H₂SO₄) | This compound | ontosight.ai |

| Thiophenol, Ethyl chloroacetate | Modified Claesson procedure | This compound | pw.edu.pl |

| (Phenylthio)acetonitrile | Synthesis from thiophenol and chloroacetonitrile, followed by conversion | This compound | pw.edu.pl |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | Alkaline environment | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | nih.gov |

Contemporary Research Landscape and Unexplored Avenues

The current research landscape for this compound is characterized by a push towards novel applications and more efficient, sustainable synthetic methods. nih.gov A significant area of contemporary research involves using this compound as a scaffold to create derivatives with potent biological activities. ontosight.ai For example, research has been conducted on amides, hydrazides, and hydroxamic acids derived from (phenylthio)acetic acid for their potential as antibacterial and antituberculotic agents. pw.edu.pl

Another exciting frontier is the use of electrochemical methods for the synthesis and modification of organosulfur compounds like this compound. nih.gov Electrochemical fluorination, in particular, is an area of active investigation, as it offers a greener alternative to traditional fluorinating agents. beilstein-journals.org

Despite the progress, several avenues remain unexplored. There is significant potential in the development of new catalytic systems for the synthesis of this compound and its derivatives that offer higher yields and greater selectivity under milder conditions. The full spectrum of its biological activities is yet to be uncovered; systematic screening of this compound derivatives against a wider range of biological targets could lead to the discovery of new therapeutic leads. Furthermore, the application of this compound in the development of functional materials is still in its nascent stages.

Multidisciplinary Research Context: Bridging Synthetic, Biological, and Materials Sciences

This compound and its derivatives are prime examples of how a single chemical entity can bridge multiple scientific disciplines.

Synthetic Chemistry: As established, it is a fundamental building block in organic synthesis. ontosight.aismolecule.com Its reactivity allows for the construction of carbon-sulfur bonds, which are prevalent in many pharmaceuticals and agrochemicals. ontosight.airsc.org The synthesis of various substituted (phenylthio)acetate and propionate (B1217596) derivatives has been a subject of detailed spectral studies. tandfonline.com

Biological Sciences: The compound itself and, more significantly, its derivatives have been investigated for a range of biological activities. ontosight.ai Studies have explored the antimicrobial and antifungal properties of related structures. ontosight.ai Research into 2-(phenylthio)-ethyl benzoate (B1203000) derivatives has demonstrated potential antitumor, antibacterial, and antifungal activities. researchgate.net For instance, certain derivatives showed notable inhibitory effects against Staphylococcus aureus and Candida albicans. researchgate.net Similarly, derivatives of (phenylthio)-acetic acid have been prepared and tested for antibacterial properties against several Gram-positive and Gram-negative bacteria strains. pw.edu.pl This positions the this compound core as a valuable starting point for drug discovery programs. researchgate.nettandfonline.commdpi.com

Materials Science: The application of organosulfur compounds in materials science is a growing field. cymitquimica.comvulcanchem.com this compound and related compounds have potential uses in the development of novel materials. For instance, their unique chemical structures can be exploited in the synthesis of polymers or as components in functional materials. There is also interest in their application as photoinitiators in polymerization processes.

| Derivative Class | Tested Activity | Key Findings | Source |

|---|---|---|---|

| Amides, hydrazides, and hydroxamic acids of (phenylthio)acetic acid | Antibacterial (Gram-positive and Gram-negative) | Showed moderate to weak activity. Part of research into new antitubercular compounds. | pw.edu.pl |

| 2-(Phenylthio)-ethyl benzoate derivatives | Antitumor, Antibacterial, Antifungal | Showed cytotoxic activity in MCF-7 human carcinoma cells and antimicrobial potential against various bacteria and fungi. | researchgate.net |

| Substituted thiophenyl derivatives of Indane-1,3-dione | Anticoagulant, Analgesic, Anti-inflammatory, Antifungal, Antibacterial, Anticancer | Some synthesized compounds showed moderate activities across these biological assays. | scispace.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDRTXNDGKRHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226948 | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-25-6 | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7605-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7605-25-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (phenylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Phenylthio Acetate and Its Derivatives

Established Synthetic Pathways and Mechanistic Elucidation

The synthesis of ethyl (phenylthio)acetate can be achieved through several established routes, each with distinct mechanistic features.

Esterification Reactions of (Phenylthio)acetic Acid

A primary and straightforward method for synthesizing this compound is the Fischer esterification of (phenylthio)acetic acid with ethanol (B145695). ontosight.ai This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. ontosight.ai

The mechanism involves the protonation of the carboxylic acid group of (phenylthio)acetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the deprotonation of the resulting oxonium ion yields the final ester product, this compound. The reaction is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of ethanol or to remove water as it is formed.

A similar esterification process can be used to produce other esters, such as isopropyl (phenylthio)acetate by using isopropyl alcohol instead of ethanol. ontosight.ai

Thiol-Alkylation Approaches

Thiol-alkylation methods provide a versatile route to this compound and its derivatives. These reactions involve the nucleophilic substitution of a halide by a thiolate anion.

A common example is the reaction between thiophenol and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). chemicalbook.comnih.gov The reaction is typically carried out in the presence of a base, which deprotonates the thiophenol to form the more nucleophilic thiophenolate anion. This anion then displaces the halide from the ethyl haloacetate in an SN2 reaction to form the C-S bond, yielding this compound.

Table 1: Examples of Thiol-Alkylation Reactions for this compound Synthesis

| Thiol | Alkylating Agent | Base | Solvent | Product |

| Thiophenol | Ethyl bromoacetate | Sodium ethoxide | Tetrahydrofuran (B95107) | Ethyl fluoro(phenylthio)acetate |

| Thiophenol | Ethyl chloroacetate | Potassium carbonate | Dimethylformamide | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate |

This approach can be extended to synthesize a variety of derivatives by using substituted thiophenols or different haloacetate esters. For instance, the synthesis of ethyl fluoro(phenylthio)acetate has been achieved by reacting thiophenol with ethyl fluorobromoacetate in the presence of sodium ethoxide.

Alternative Coupling Strategies for C-S and C-C Bond Formation

Modern synthetic chemistry offers a range of coupling strategies for the formation of C-S and C-C bonds, which can be applied to the synthesis of this compound and its derivatives.

C-S Bond Formation:

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-S bonds. nih.govjcsp.org.pk For example, the coupling of aryl halides with thiols, in the presence of a copper catalyst and a suitable ligand, provides an efficient route to aryl thioethers. jcsp.org.pk This methodology can be adapted to synthesize derivatives of this compound by using appropriately substituted aryl halides and a thiol-containing acetate (B1210297) synthon. The use of catalysts like copper iodide (CuI) with ligands such as N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective. jcsp.org.pk

Iron and boron-catalyzed C-H arylthiation of phenols represents another innovative approach for C-S bond formation. rsc.org This method allows for the direct introduction of a phenylthio group onto a phenol (B47542) ring, which could then be further functionalized to produce derivatives of (phenylthio)acetic acid for subsequent esterification.

C-C Bond Formation:

For the synthesis of more complex derivatives of this compound, C-C bond formation reactions are crucial. researchgate.netpitt.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to create new C-C bonds. pitt.edu For instance, an aryl halide derivative of this compound could be coupled with a boronic acid (Suzuki coupling) or an alkyne (Sonogashira coupling) to introduce new carbon-based substituents on the phenyl ring. These reactions offer a high degree of control over the final structure of the molecule. pitt.edu

Development of Novel Synthetic Routes

The quest for more efficient, selective, and sustainable synthetic methods continues to drive research in this area.

Catalyst Development in Functionalization Reactions

The development of novel catalysts is a key area of research for improving the synthesis of this compound and its derivatives.

Transition Metal Catalysis:

Transition metals other than palladium, such as copper, are being explored for C-S and C-C bond-forming reactions. nih.govjcsp.org.pk Copper-based catalytic systems are often more economical and can offer different reactivity and selectivity profiles compared to palladium. For example, copper-catalyzed three-component reactions involving alkynes, oxiranes, and malononitrile (B47326) have been developed for the synthesis of functionalized pyrans, showcasing the potential for complex molecule synthesis from simple precursors. researchgate.net

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For C-S bond formation, cinchona alkaloid-catalyzed 1,4-addition of thiocarboxylic acids to cyclohexenones has been reported to produce chiral β-oxo thioesters with high yields and enantioselectivity. thieme-connect.de Such strategies could be adapted for the asymmetric synthesis of this compound derivatives.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry can have a profound impact on biological activity. d-nb.info

Chiral Pool Synthesis:

This approach utilizes readily available chiral starting materials to synthesize enantiomerically pure target molecules. For example, starting from a chiral camphor (B46023) derivative, a chiral tricyclic proline analogue has been prepared, demonstrating the utility of the chiral pool approach in complex synthesis. d-nb.info

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to induce stereoselectivity in a reaction. This is a highly efficient method for generating chiral molecules. For instance, the stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) has been achieved through a convergent route involving asymmetric syntheses of chiral cyclopentylamine (B150401) and cyclohexylamine (B46788) derivatives. beilstein-journals.org Similar strategies could be employed for the asymmetric synthesis of chiral derivatives of this compound. For example, asymmetric reduction of a keto-functionalized precursor could establish a chiral center that is then carried through to the final product.

Substrate-Controlled Synthesis:

In this approach, the stereochemical outcome of a reaction is controlled by the existing stereocenters in the substrate. This strategy has been successfully used in the stereoselective synthesis of meso- and l,l-diaminopimelic acids from enone-derived α-amino acids. acs.org

The development of stereoselective synthetic routes often involves a combination of these strategies to achieve the desired stereochemical control. ru.nl

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. ijrap.netpatsnap.com This paradigm shift is influencing the synthesis of this compound, with a growing emphasis on sustainable and environmentally benign methods.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks. ijrap.net Research has explored solvent-free synthesis and the use of greener alternative solvents. nih.gov Solvent-free conditions can lead to improved reaction rates, higher yields, and simplified purification processes. mdpi.com For instance, the synthesis of α-aminophosphonates has been achieved under solvent-free conditions using a magnetic nano iron oxide catalyst, avoiding expensive and corrosive reagents. ijrap.net

In the context of related esters, the continuous synthesis of 2-phenylethyl acetate has been successfully performed in a solvent-free system, where an excess of one reactant (ethyl acetate) also serves as the reaction medium. mdpi.com For asymmetric sulfenylation reactions, studies have shown that greener solvents like cyclopentyl methyl ether can effectively replace traditional non-polar solvents such as toluene (B28343) with comparable yields and enantioselectivity. nih.gov Even under solvent-free conditions, moderate conversions can be achieved, although sometimes at the cost of enantioselectivity. nih.gov

Table 2: Comparison of Solvent Conditions in Asymmetric Sulfenylation

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Toluene | 99 | 90 | nih.gov |

| Cyclopentyl methyl ether (CPME) | 99 | 89 | nih.gov |

| Solvent-Free | 88 | 14 | nih.gov |

Data derived from the asymmetric sulfenylation of ethyl 2-oxocyclopentane-1-carboxylate. nih.gov

Biocatalysis utilizes enzymes as natural catalysts, which offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, aqueous conditions. researchgate.net This approach aligns perfectly with green chemistry principles by reducing energy consumption and waste generation. patsnap.com Lipases are particularly versatile enzymes used in organic synthesis for reactions like esterification and transesterification. researchgate.net

The enzymatic synthesis of various esters, including 1-phenylethyl acetate and renewable ethyl acetate from bioethanol, has been extensively studied. scirp.orgchemistryforsustainability.org For example, Novozym 435, an immobilized lipase (B570770), has proven to be an effective catalyst for producing esters, often in solvent-free systems. mdpi.comscirp.org Recently, an innovative process integrating electrosynthesis and biocatalysis in a single vessel has been developed to create chiral sulfur-based organofluorine compounds in water. acs.org This chemoenzymatic approach uses a lipase to achieve asymmetric hydrolysis, resulting in good yields and enantioselectivities. acs.org Such methods hold significant potential for the green and enantioselective synthesis of this compound and its derivatives. google.com

Microwave and ultrasound technologies are energy sources that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. frontiersin.orgresearchgate.netderpharmachemica.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and heat rapidly and uniformly. derpharmachemica.com This technique has been applied to synthesize a variety of heterocyclic compounds and esters, including derivatives of ethyl acetate. nih.govrjptonline.orgsciforum.net For example, the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates was achieved using microwave irradiation, demonstrating the method's utility for creating complex ester derivatives. nih.gov

Ultrasound-promoted synthesis , or sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to enhance mass transfer and accelerate reactions. researchgate.netcardiff.ac.uk This technique is particularly effective for heterogeneous reactions. cardiff.ac.uk A notable application is the ultrasound-assisted electrochemical fluorination of ethyl α-(phenylthio)acetate, where sonication increased product yields significantly compared to mechanical stirring. cardiff.ac.uk Ultrasound has also been used to promote the synthesis of various sulfur-containing heterocycles and other organic molecules, often under mild conditions and with improved yields. frontiersin.orgdntb.gov.uaresearchgate.net

Table 3: Effect of Ultrasound on Electrochemical Fluorination of Ethyl α-(phenylthio)acetate

| Condition | Product Yield (α-fluoro) | Product Yield (α,α-difluoro) | Reference |

|---|---|---|---|

| Mechanical Stirring | ~60% | ~35% | cardiff.ac.uk |

| Ultrasonication | 85% | 65% | cardiff.ac.uk |

Chemical Reactivity and Mechanistic Investigations of Ethyl Phenylthio Acetate

Electrophilic and Nucleophilic Substitution Reactions at the Ester Moiety

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed. Basic hydrolysis, often termed saponification, is an irreversible reaction that yields a carboxylate salt (sodium phenylthioacetate, if NaOH is used) and ethanol (B145695). The reaction is considered second-order, with its rate dependent on the concentration of both the ester and the hydroxide (B78521) ion. Acid-catalyzed hydrolysis is a reversible process that results in (phenylthio)acetic acid and ethanol.

Transesterification: This reaction involves the conversion of one ester into another by exchanging the alkoxy group. When ethyl (phenylthio)acetate is treated with an alcohol (e.g., methanol) in the presence of an acid or base catalyst, it can be converted to mthis compound and ethanol. The reaction is an equilibrium process, which can be driven to completion by using a large excess of the reactant alcohol.

Ammonolysis: The reaction of this compound with ammonia (B1221849) results in the formation of 2-(phenylthio)acetamide (B1348294) and ethanol. This reaction is generally slower than hydrolysis but provides a direct route to the corresponding primary amide.

Conversely, the ester moiety is generally unreactive towards electrophiles. Electrophilic substitution reactions typically occur on the aromatic phenyl ring, which is activated by the electron-donating thioether group. The thioether is an ortho-, para-directing group for electrophilic aromatic substitution.

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they alter the electronic and steric properties of the molecule, providing access to compounds with different reactivity and potential applications.

Oxidation of this compound first yields ethyl (phenylsulfinyl)acetate (the sulfoxide) and, upon further oxidation, gives ethyl (phenylsulfonyl)acetate (the sulfone).

Ethyl (phenylsulfinyl)acetate: This sulfoxide is an important intermediate. The sulfur atom in the sulfoxide is a stereocenter, meaning that ethyl (phenylsulfinyl)acetate can exist as a pair of enantiomers.

Ethyl (phenylsulfonyl)acetate: This sulfone features a sulfur atom in its highest oxidation state (+6). The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons (the CH₂ group adjacent to the sulfonyl and ester groups).

Control over the oxidation process is crucial to selectively obtain either the sulfoxide or the sulfone. Over-oxidation to the sulfone is a common issue when preparing the sulfoxide.

To Synthesize Sulfoxides: Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents such as sodium metaperiodate (NaIO₄) in methanol/water are commonly used for this transformation. Other methods include the use of hydrogen peroxide in acetic acid under controlled, transition-metal-free conditions, which is considered a "green" approach. Careful control of stoichiometry and reaction temperature is essential to minimize the formation of the sulfone.

To Synthesize Sulfones: Stronger oxidizing conditions or a stoichiometric excess of the oxidant are required to convert the thioether or the sulfoxide to the sulfone. A common and effective method involves using an excess of hydrogen peroxide (H₂O₂) in a solvent like acetic acid, often at elevated temperatures. Other powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) (using >2 equivalents) can also be employed to ensure complete oxidation to the sulfone.

The choice of oxidant and reaction conditions allows for the targeted synthesis of either the sulfoxide or sulfone derivative of this compound, as summarized in the table below.

| Target Product | Typical Reagent(s) | Key Conditions | Reference |

|---|---|---|---|

| Ethyl (phenylsulfinyl)acetate | Sodium metaperiodate (NaIO₄) | 1 equivalent of oxidant, often in MeOH/H₂O | |

| Ethyl (phenylsulfinyl)acetate | Hydrogen Peroxide (H₂O₂) | 1 equivalent in glacial acetic acid, mild conditions | |

| Ethyl (phenylsulfonyl)acetate | Hydrogen Peroxide (H₂O₂) | >2 equivalents in acetic acid, often heated | |

| Ethyl (phenylsulfonyl)acetate | m-CPBA | >2 equivalents |

Reductive Processes Involving the Carbonyl Group

The carbonyl group of the ester in this compound can be reduced to a primary alcohol, yielding 2-(phenylthio)ethanol (B1207423). This transformation requires potent hydride-donating reagents.

The reactivity of common reducing agents towards esters follows a general trend. Strong reagents like lithium aluminum hydride (LiAlH₄) are highly effective, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically unreactive towards esters under standard conditions.

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for the reduction of esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. The thioether linkage is generally stable under these conditions.

Sodium Borohydride (NaBH₄): NaBH₄ is a much milder reducing agent and does not typically reduce esters. This difference in reactivity allows for the selective reduction of aldehydes or ketones in the presence of an ester group, including that in this compound. Reduction of esters with NaBH₄ can sometimes be forced under harsh conditions, such as high temperatures or with the addition of Lewis acid catalysts, but LiAlH₄ remains the more common and reliable method.

The reduction of the ester in this compound to 2-(phenylthio)ethanol is summarized below.

| Reagent | Reactivity with Ester | Product | Typical Solvent | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduces | 2-(Phenylthio)ethanol | Anhydrous Ether or THF | |

| Sodium Borohydride (NaBH₄) | Generally no reaction | No reaction (this compound recovered) | Protic solvents (e.g., MeOH, EtOH) |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-sulfur (C-S) bond in aryl thioethers like this compound can be activated by transition metal catalysts, typically those based on nickel or palladium, to participate in cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfur atom, a process known as desulfurative coupling.

The general mechanism involves the oxidative addition of the C-S bond to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Nickel-Catalyzed Coupling: Nickel catalysts are particularly effective for the activation of C-S bonds. For instance, in Kumada-type couplings, a Grignard reagent (R-MgBr) can be coupled with an aryl thioether in the presence of a nickel catalyst to form a new C-C bond. The reaction effectively replaces the -SCH₂COOEt group with the 'R' group from the Grignard reagent. The use of specific ligands, such as bidentate phosphines, can be crucial for achieving high efficiency, especially with sterically hindered substrates.

Palladium-Catalyzed Coupling: While palladium is more commonly associated with C-X (X = halide, OTf) bond activation, it can also catalyze reactions involving C-S bond cleavage. For example, decarbonylative C-S coupling reactions have been developed to convert thioesters into thioethers. Although this compound is not a thioester, related palladium-catalyzed methodologies for C-S bond functionalization exist, often requiring specific ligands to promote the challenging oxidative addition step.

The ester functional group is generally tolerated under many cross-coupling conditions, although its compatibility must be assessed for each specific catalytic system.

Rearrangement Reactions and Fragmentations

Pummerer Rearrangement: While this compound itself does not undergo this rearrangement, its corresponding sulfoxide, ethyl (phenylsulfinyl)acetate, is an ideal substrate for the Pummerer rearrangement. This reaction occurs when a sulfoxide with at least one α-hydrogen is treated with an acylating agent, such as acetic anhydride (B1165640) (Ac₂O). The process involves acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by a nucleophile (acetate, in this case) at the α-carbon yields an α-acetoxy thioether. This reaction represents a formal oxidation of the α-carbon and reduction of the sulfur atom.

Fragmentations: In mass spectrometry, this compound would be expected to exhibit characteristic fragmentation patterns. Upon electron ionization (EI), the molecular ion (M⁺) would form. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangement, although the latter requires a sufficiently long alkyl chain on the alcohol side. For this molecule, prominent fragments would likely arise from:

Cleavage of the C-S bond, leading to ions such as [C₆H₅S]⁺ or [CH₂COOEt]⁺.

Cleavage adjacent to the carbonyl group, resulting in the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion [C₆H₅SCH₂CO]⁺.

Loss of an ethyl radical (•CH₂CH₃) from the ester portion. The fragmentation pattern provides structural information and helps in the identification of the compound.

Reaction Kinetics and Thermodynamic Analyses of this compound

The study of reaction kinetics for this compound would involve determining the rate of its reactions, the factors influencing these rates (e.g., concentration, temperature, catalysts), and the reaction order. Such investigations would typically yield rate constants (k) and activation energies (Ea), providing insight into the energy barriers of its chemical transformations.

Thermodynamic analyses would focus on the energy changes that occur during reactions involving this compound. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would be determined to understand the spontaneity and equilibrium position of its reactions. For instance, a negative ΔG would indicate a spontaneous reaction under given conditions.

Due to the absence of specific research data for this compound in these areas, no data tables or detailed research findings can be presented at this time. Further focused experimental and computational research is required to elucidate the kinetic and thermodynamic profile of this specific compound.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of Ethyl (phenylthio)acetate in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information about the different proton environments. The ethyl group exhibits a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons adjacent to the sulfur atom appear as a singlet, while the protons on the phenyl ring produce a complex multiplet pattern in the aromatic region of the spectrum. chemicalbook.com

The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. This includes separate signals for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon bonded to sulfur, and the various carbons of the phenyl ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Multiplicity | Chemical Shift (δ) in ppm | Assignment |

| 1 | ¹H | Triplet | ~1.2 | -O-CH₂-CH₃ |

| 2 | ¹H | Quartet | ~4.1 | -O-CH₂ -CH₃ |

| 3 | ¹H | Singlet | ~3.6 | -S-CH₂ -C=O |

| 4 | ¹H | Multiplet | ~7.2-7.4 | Phenyl Ring Protons |

| 5 | ¹³C | ~14.0 | -O-CH₂-CH₃ | |

| 6 | ¹³C | ~35.0 | -S-CH₂ -C=O | |

| 7 | ¹³C | ~61.5 | -O-CH₂ -CH₃ | |

| 8 | ¹³C | ~127.0-135.0 | Phenyl Ring Carbons | |

| 9 | ¹³C | ~169.5 | C =O |

To unambiguously assign these resonances and confirm the connectivity, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique is used to identify protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.org For this compound, a key cross-peak would be observed between the triplet at ~1.2 ppm and the quartet at ~4.1 ppm, confirming the presence of the ethyl group. libretexts.org The protons of the phenyl ring would also show complex correlations among themselves, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum. For instance, the proton singlet at ~3.6 ppm would show a correlation to the carbon signal at ~35.0 ppm, definitively assigning it as the S-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. columbia.edu This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include a cross-peak from the S-CH₂ protons (~3.6 ppm) to the carbonyl carbon (~169.5 ppm) and to the ipso-carbon of the phenyl ring. Likewise, the protons of the ethyl group (~4.1 ppm) would show a correlation to the carbonyl carbon. researchgate.netyoutube.com

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (δ ppm) | Correlated Nucleus (δ ppm) | Type of Correlation | Structural Information |

| COSY | ~1.2 (-O-CH₂-CH₃ ) | ~4.1 (-O-CH₂ -CH₃) | ³J(H,H) | Confirms ethyl group |

| HSQC | ~1.2 (-O-CH₂-CH₃ ) | ~14.0 (-O-CH₂-C H₃) | ¹J(C,H) | Assigns ethyl CH₃ carbon |

| HSQC | ~4.1 (-O-CH₂ -CH₃) | ~61.5 (-O-C H₂-CH₃) | ¹J(C,H) | Assigns ethyl CH₂ carbon |

| HSQC | ~3.6 (-S-CH₂ -C=O) | ~35.0 (-S-C H₂-C=O) | ¹J(C,H) | Assigns S-CH₂ carbon |

| HMBC | ~3.6 (-S-CH₂ -C=O) | ~169.5 (C =O) | ²J(C,H) | Links S-CH₂ to carbonyl |

| HMBC | ~4.1 (-O-CH₂ -CH₃) | ~169.5 (C =O) | ³J(C,H) | Links ethyl group to carbonyl |

| HMBC | ~3.6 (-S-CH₂ -C=O) | ~135.0 (ipso-C ) | ³J(C,H) | Links acetate (B1210297) moiety to phenyl ring |

While solution NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a powerful means to study its structure in a solid, crystalline, or amorphous state. wikipedia.org In the solid state, molecular tumbling is restricted, meaning that anisotropic (orientation-dependent) interactions, which are averaged out in solution, can be measured. nih.govemory.edu

For this compound, ssNMR could provide critical insights into its conformational preferences and packing in the solid phase. By analyzing parameters like chemical shift anisotropy (CSA), ssNMR can reveal details about the local electronic environment and geometry that are not accessible in solution. nih.gov For example, the presence of multiple resonances for a single carbon site could indicate the existence of different conformers or crystallographically inequivalent molecules within the unit cell. nih.govacs.org This technique is particularly sensitive to minor structural variations and can be used to characterize disordered or mixed-phase solids. acs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound are characterized by several key vibrational bands corresponding to its distinct functional groups.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is expected in the FT-IR spectrum, typically in the range of 1735-1750 cm⁻¹ for the ester carbonyl group. The corresponding Raman signal may be weaker.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the FT-IR spectrum, generally between 1000-1300 cm⁻¹.

Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. A sharp, intense peak around 1000 cm⁻¹ in the Raman spectrum is often characteristic of the phenyl ring breathing mode. uh.edu

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups appear just below 3000 cm⁻¹.

C-S Stretching: The carbon-sulfur bond stretching vibration is typically weaker and found in the fingerprint region, usually between 600-800 cm⁻¹.

Conformational changes in the molecule can lead to shifts in the position and intensity of these vibrational bands. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of each vibrational mode can be achieved, providing deeper insights into the molecule's preferred geometry.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Medium |

| Ester C=O Stretch | FT-IR | 1735 - 1750 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | FT-IR, Raman | 1370 - 1470 | Medium |

| Ester C-O Stretch | FT-IR | 1000 - 1300 | Strong |

| Phenyl Ring Breathing | Raman | ~1000 | Strong |

| C-S Stretch | FT-IR, Raman | 600 - 800 | Weak-Medium |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. pharmacy180.com When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for analyzing complex mixtures and confirming the identity of specific components.

For this compound, GC-MS is a highly suitable technique. The compound is sufficiently volatile and thermally stable to be analyzed by GC, which separates it from impurities before it enters the mass spectrometer. ingenieria-analitica.com In the mass spectrometer, typically using Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight (196.27 g/mol ). nih.gov

The high energy of electron ionization causes the molecular ion of this compound to fragment in predictable ways, providing a characteristic mass spectrum that serves as a structural fingerprint. docbrown.info Analysis of these fragments allows for detailed structural elucidation.

Key fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to the sulfur atom, leading to the formation of the stable phenylthio cation (C₆H₅S⁺) at m/z 109 or the [M - C₆H₅S]⁺ fragment.

Cleavage at the Ester Group: Fragmentation of the ester moiety is common. libretexts.org This can occur via loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion [C₆H₅SCH₂CO]⁺ at m/z 151.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen could occur, though other pathways are more dominant for simple esters.

Formation of Phenyl Cation: Loss of the entire side chain can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

Formation of Thiophenol Radical Cation: Cleavage of the S-CH₂ bond with hydrogen rearrangement can produce the thiophenol radical cation (C₆H₅SH⁺•) at m/z 110.

LC-MS/MS would be another powerful tool, particularly for analyzing samples that are not suitable for GC. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be generated with minimal fragmentation. This precursor ion can then be selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, which can be used to confirm the structure and for highly sensitive quantification.

Interactive Data Table: Plausible Mass Spectrometry Fragments of this compound

| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 196 | [C₆H₅SCH₂COOCH₂CH₃]⁺• | C₁₀H₁₂O₂S⁺• | Molecular Ion (M⁺•) |

| 151 | [C₆H₅SCH₂CO]⁺ | C₈H₇OS⁺ | Loss of •OCH₂CH₃ |

| 123 | [C₆H₅SCH₂]⁺ | C₇H₇S⁺ | Loss of •COOCH₂CH₃ |

| 110 | [C₆H₅SH]⁺• | C₆H₆S⁺• | Cleavage and H-rearrangement |

| 109 | [C₆H₅S]⁺ | C₆H₅S⁺ | Cleavage of S-CH₂ bond |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Loss of •SCH₂COOCH₂CH₃ |

| 45 | [OCH₂CH₃]⁺ | C₂H₅O⁺ | Cleavage of acyl-oxygen bond |

| 29 | [CH₂CH₃]⁺ | C₂H₅⁺ | Cleavage of O-ethyl bond |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS is crucial for confirming its molecular formula, C₁₀H₁₂O₂S.

The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. The monoisotopic mass of this compound has been reported to be 196.055801 atomic mass units (amu) chemspider.com. Experimental determination of the exact mass through HRMS provides a measured value that can be compared to this theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

The mass spectrum of this compound, obtained through techniques like gas chromatography-mass spectrometry (GC-MS), reveals a molecular ion peak ([M]⁺) corresponding to the intact molecule. In the case of this compound, this peak is observed at a mass-to-charge ratio (m/z) of 196. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragments for this compound would likely arise from the cleavage of the ester group and the thioether linkage, yielding characteristic ions that further support the proposed structure.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₂S |

| Average Mass (amu) | 196.264 chemspider.com |

| Monoisotopic Mass (amu) | 196.055801 chemspider.com |

| Theoretical Exact Mass (Da) | 196.05580079 nih.gov |

X-ray Crystallography and Single-Crystal Diffraction Studies

A comprehensive search of the scientific literature did not yield any specific single-crystal X-ray diffraction studies conducted on this compound. While crystallographic data exists for structurally related compounds, such as derivatives of phenylacetic acid and other thioesters, no publicly available crystal structure for the title compound could be located.

In the absence of experimental data, computational modeling and comparison with the crystal structures of analogous molecules can provide theoretical insights into the likely solid-state conformation of this compound. Such studies on similar molecules, for instance, ethyl 2-(2,4-difluorophenyl)acetate, have detailed the molecular geometry and packing in the crystalline state researchgate.net. A hypothetical X-ray diffraction study on this compound would aim to elucidate the planarity of the phenyl ring, the conformation of the ethyl ester group, and the geometry around the sulfur atom.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule upon absorption of light. The presence of the phenylthio group in this compound is expected to give rise to characteristic absorption bands in the UV region.

Advanced Analytical Methodologies for Purity Assessment and Isomeric Characterization

Ensuring the purity and characterizing any potential isomers of this compound is critical for its application in research and synthesis. Advanced analytical methodologies, primarily chromatographic techniques coupled with sensitive detectors, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assessing the purity of organic compounds. For a moderately volatile and thermally stable compound like this compound, both methods are suitable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for both purity assessment and structural confirmation. The gas chromatogram would show a primary peak corresponding to this compound, with the retention time being a characteristic of the compound under the specific analytical conditions. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. The mass spectrometer detector provides the mass spectrum of the eluting compound, confirming its identity. GC-MS is also highly effective for separating and identifying any volatile impurities or isomers. jmchemsci.comresearchgate.netresearchgate.netjocpr.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity determination, particularly for less volatile impurities. A suitable reversed-phase HPLC method would separate this compound from polar and non-polar impurities. A UV detector would be appropriate for detection, given the presence of the chromophoric phenylthio group. The purity is determined by the relative peak area of the main component. sielc.comresearchgate.net

Isomeric Characterization:

The structure of this compound (C₁₀H₁₂O₂S) allows for several potential isomers. These could include positional isomers where the thioether and ester groups are at different positions on the phenyl ring (ortho, meta, para), or isomers with different arrangements of the atoms in the side chain, such as 2-(phenoxy)ethyl thioacetate (B1230152).

Advanced chromatographic techniques like capillary GC with high-resolution columns can often separate closely related isomers. The identification of these isomers would then be confirmed by their unique mass spectra obtained from GC-MS analysis. Nuclear Magnetic Resonance (NMR) spectroscopy would also be an indispensable tool for the unambiguous structural elucidation of any isolated isomers.

Computational Chemistry and Theoretical Modeling of Ethyl Phenylthio Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of ethyl (phenylthio)acetate at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's electronic landscape and conformational preferences.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. scienceopen.comnih.gov By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying molecules of moderate size like this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers (energy minima) and transition states (saddle points). youtube.com

For molecules like this compound, rotation around the C-S and C-C single bonds leads to various conformers. Computational studies on similar ester compounds, such as ethyl acetate (B1210297), have employed DFT to scan the potential energy surface and identify stable conformations. researchgate.netresearchgate.net In a related study on N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, calculations indicated the existence of stable gauche and cis conformers. nih.gov The relative stability of these conformers is influenced by both steric and electronic effects, including electrostatic repulsion and orbital interactions. nih.govyoutube.com A similar analysis for this compound would involve mapping the PES by systematically rotating key dihedral angles to locate the global and local energy minima, thus identifying the most stable three-dimensional structures.

Table 1: Comparison of Conformational Analysis Methodologies

| Method | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine energies of different conformations. | Used to compute the energies of various rotational isomers to identify the most stable conformers and construct the potential energy surface. |

| Newman Projections | A visual tool used to represent the conformations of a molecule by looking down a specific carbon-carbon bond. libretexts.org | Helpful in visualizing the steric and torsional strain associated with different dihedral angles during conformational analysis. |

| Potential Energy Surface (PES) Scan | A computational technique where the energy of the molecule is calculated at various points as one or more internal coordinates (like dihedral angles) are systematically changed. | Essential for mapping the conformational landscape, locating energy minima (stable conformers), and identifying energy barriers to rotation. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher EHOMO suggests a greater tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower ELUMO suggests a greater tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including the effects of the surrounding solvent on the solute's conformation and dynamics. easychair.orgbiu.ac.il These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For this compound, MD simulations can be used to explore how different solvents influence its conformational equilibrium. rsc.org Solvents can affect the relative stability of conformers through nonspecific interactions, such as dielectric screening, and specific interactions, like hydrogen bonding. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly powerful, treating the solute with a high level of quantum theory while the solvent is modeled with a more computationally efficient classical force field. rsc.orgnih.govscispace.com Studies on related compounds have shown that as solvent polarity increases, there can be a progressive increase in the population of more polar conformers. nih.gov MD simulations can provide a detailed picture of the solvation shell around this compound and how solvent molecules arrange themselves to accommodate the solute.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR chemical shifts and coupling constants through computational methods has become increasingly accurate and is a powerful tool for structure elucidation. nih.govd-nb.info Density Functional Theory is a widely used method for predicting NMR parameters. d-nb.info The accuracy of these predictions can be enhanced by considering the effects of different conformers, as the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. d-nb.info

For this compound, DFT calculations could be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the molecular structure and assign the observed signals. Recent advancements in machine learning have also led to the development of highly accurate predictors for ¹H chemical shifts. nih.govnih.gov While specific computational NMR studies on this compound are not widely reported, the methodologies are well-established and could be readily applied. github.io

Vibrational Frequency Calculations

Computational vibrational frequency analysis is a powerful tool for understanding the molecular structure and dynamics of this compound. This analysis, typically performed using Density Functional Theory (DFT), allows for the prediction and interpretation of infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry to find a stable conformer and then calculating the harmonic vibrational frequencies at that energy minimum.

For a molecule like this compound, conformational analysis is a critical first step. Due to the flexibility of the ethyl and thioacetate (B1230152) groups, multiple low-energy conformers may exist. For instance, analogous to studies on S-phenyl thioacetate, one could expect to find different conformers based on the orientation of the carbonyl group relative to the phenyl ring. nih.gov Theoretical calculations can determine the relative energies of these conformers, identifying the most stable structure.

Once the lowest energy conformer is identified, vibrational frequencies are calculated. DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. nih.gov The output of these calculations is a set of vibrational modes and their corresponding frequencies. Each mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, or torsional movements.

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor. uh.edu The assignment of these calculated frequencies to the peaks observed in experimental FT-IR and FT-Raman spectra is facilitated by analyzing the Total Energy Distribution (TED) of the vibrational modes. nih.gov

Key vibrational modes for this compound would include the C=O stretching frequency of the ester group, C-S stretching of the thioether linkage, various phenyl ring vibrations (e.g., ring breathing, C-H stretching), and vibrations associated with the ethyl group (e.g., CH2 and CH3 stretching and bending). uh.edu

Table 1: Representative Calculated Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values based on typical frequency ranges for the given functional groups and are presented for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 1765 | 1720 | C=O stretch | Stretching |

| 1260 | 1225 | C-O stretch | Stretching |

| 1610 | 1585 | Phenyl C=C stretch | Ring Stretching |

| 760 | 740 | C-S stretch | Stretching |

| 3100 | 3060 | Aromatic C-H stretch | Stretching |

| 2990 | 2950 | Aliphatic C-H stretch | Stretching |

| 1470 | 1450 | CH₂ bend | Bending (Scissoring) |

| 700 | 685 | Phenyl C-H bend | Out-of-plane Bending |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound by allowing for the detailed study of reaction pathways and the characterization of transient species like transition states. Using methods such as DFT, researchers can model reactions like hydrolysis, oxidation, or thermal decomposition, providing a level of detail that is often inaccessible through experimental means alone. nih.govfudutsinma.edu.ng

The core of this approach is the mapping of the potential energy surface (PES) for a given reaction. The PES connects the reactants, transition states, intermediates, and products. A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.net Locating and characterizing the TS is crucial for understanding the reaction mechanism and calculating its activation energy, which is a key determinant of the reaction rate. fudutsinma.edu.ng

For example, the elucidation of the acid-catalyzed hydrolysis of this compound would involve the following computational steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound, water, and an acid catalyst), intermediates (e.g., a tetrahedral intermediate), the transition states connecting them, and the final products (thiophenol, ethanol (B145695), and acetic acid) are optimized to find their lowest energy conformations. nih.govnih.gov

Transition State Search: Specialized algorithms are used to locate the transition state structure between the reactant and intermediate, and between the intermediate and product.

Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. A stable reactant, intermediate, or product will have all real (positive) vibrational frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path down to the connected reactant and product (or intermediate), confirming that the identified TS correctly links the intended species on the reaction pathway. nih.gov

By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the highest-energy transition state), which is the rate-determining step of the reaction. nih.govfudutsinma.edu.ng This methodology has been successfully applied to study the thermal decomposition of similar esters, which often proceed through a six-membered cyclic transition state. fudutsinma.edu.ngresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be a valuable tool to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency or desired properties. mdpi.commdpi.com

The development of a QSAR model for this compound derivatives involves several key steps:

Data Set Assembly: A series of this compound derivatives with varying substituents on the phenyl ring or modifications to the ester group is selected. The biological activity of each compound (e.g., enzyme inhibition, antifungal activity) must be measured under uniform experimental conditions. This dataset is then typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Lipophilic/Hydrophobic: Such as the logarithm of the partition coefficient (logP), which describes a molecule's solubility characteristics. youtube.com

Electronic: Such as Hammett or Taft parameters, dipole moment, and atomic charges, which describe the electronic properties of substituents and the molecule as a whole. youtube.com

Steric: Such as molar refractivity, van der Waals radii, or Taft's steric parameters, which describe the size and shape of the molecule.

Topological and Quantum Chemical Descriptors: These can capture more complex structural features.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to find a correlation between the calculated descriptors (the independent variables) and the measured biological activity (the dependent variable). The goal is to create a mathematical equation that can predict the activity of a compound based on its descriptors.

Model Validation: The predictive power of the generated QSAR model is rigorously assessed. Internal validation techniques (e.g., cross-validation) and, crucially, external validation using the independent test set are performed. A robust and predictive model will accurately predict the activities of the compounds in the test set, which were not used in its creation. researchgate.net

The resulting QSAR model can then be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of those predicted to have the highest activity.

Table 2: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

| Derivative (Substituent X) | logP (Lipophilic) | σ (Electronic) | MR (Steric) | Measured Activity (log 1/C) |

| 4-H | 3.10 | 0.00 | 55.2 | 4.50 |

| 4-Cl | 3.81 | 0.23 | 60.1 | 5.10 |

| 4-CH₃ | 3.65 | -0.17 | 59.8 | 4.85 |

| 4-NO₂ | 3.05 | 0.78 | 60.0 | 5.65 |

| 4-OCH₃ | 3.00 | -0.27 | 60.5 | 4.70 |

Applications in Organic Synthesis As a Versatile Synthon

Role as a Precursor in Complex Molecular Architecture

The utility of ethyl (phenylthio)acetate as a precursor is evident in its application to build intricate molecular structures from a relatively simple starting material. Its ability to act as a nucleophile, following deprotonation of the α-carbon, allows for the formation of new carbon-carbon bonds, which is a cornerstone of synthetic organic chemistry.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, it can be utilized in reactions that lead to the formation of thiazole (B1198619) derivatives. Thiazoles and their derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The synthesis can involve the reaction of a thiourea (B124793) derivative with an α-halo ketone, a class of compounds to which derivatives of this compound can belong after modification. For example, reaction of a phenylthiourea (B91264) derivative with ethyl chloroacetate (B1199739) gives rise to (thiazolyl)imino-1,3-thiazolidin-4-one derivatives researchgate.net.

Furthermore, the core structure of this compound can be incorporated into more complex heterocyclic systems. Research has shown the synthesis of various thiazole-based heterocycles through multi-step reactions where related chloroacetic acid derivatives react with thiourea or thiosemicarbazide (B42300) precursors to form the thiazole ring nih.govnih.gov. These reactions highlight the role of the acetate (B1210297) moiety as a foundational element for building the heterocyclic ring system.

Construction of Carbonyl-Containing Frameworks

The methylene (B1212753) group of this compound, situated between the carbonyl group and the sulfur atom, is readily deprotonated to form an enolate. This enolate is a potent nucleophile for the construction of larger molecules containing carbonyl functionalities. It can participate in aldol-type addition reactions with aldehydes and ketones, a powerful method for carbon-carbon bond formation. An efficient aldol-type addition of phenylthio esters (like this compound) with aldehydes or ketones can be promoted by a combination of titanium tetrachloride (TiCl₄) and an amine. This method is noted for its high reaction velocities and yields researchgate.net.

These aldol (B89426) adducts are valuable intermediates that can be further transformed. For example, they can undergo oxidation, reduction, or elimination reactions to introduce additional functional groups or create unsaturated systems, thereby serving as key intermediates in the synthesis of complex natural products and bioactive molecules.

Utilization in Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of synthons like this compound is central to the total synthesis of natural products, a field focused on the complete chemical synthesis of complex molecules from simple, commercially available starting materials e-bookshelf.de. The study of natural products has historically driven significant advances in organic chemistry e-bookshelf.de. While direct application of this compound in a specific named total synthesis is not prominently detailed in the provided results, its derivatives and the reactions it facilitates are fundamental to the logic of synthesizing bioactive molecules dokumen.pubuni-mainz.deresearchgate.netkfupm.edu.sa.

For example, the related compound (phenylthio)acetic acid has been co-crystallized with theophylline, a molecule with significant biological activity, to study intermolecular interactions that are crucial in the design of new drug formulations researchgate.net. The synthesis of bioactive molecules often involves multicomponent reactions where precursors similar to this compound, such as ethyl acetoacetate, are used to build complex molecular scaffolds with potential therapeutic applications nih.govmdpi.com. These applications demonstrate the importance of this class of compounds in medicinal chemistry and drug discovery mdpi.com.

Development of New Reagents and Catalysts from this compound Scaffolds

The unique electronic and structural features of this compound make its scaffold a candidate for the development of novel reagents and catalysts. The sulfur atom can coordinate to metal centers, suggesting its potential use in designing ligands for transition-metal catalysis. While specific examples of catalysts derived directly from the this compound scaffold are not extensively documented in the search results, related α-phenylthioaldehydes have recently been introduced as precursors for generating acyl azolium and azolium enolate intermediates in N-heterocyclic carbene (NHC) catalysis researchgate.net. This suggests the potential for derivatives of this compound to be developed into new reagents for modern organic reactions.

Stereoselective Functionalization and Derivatization

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial in the preparation of pharmaceuticals, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis is a form of stereoselective synthesis where an achiral unit is converted into a chiral unit in a way that produces unequal amounts of stereoisomers ddugu.ac.in.

The enolate generated from this compound can be made to react stereoselectively. This can be achieved by using chiral auxiliaries, which are optically active compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction ddugu.ac.in. Alternatively, chiral catalysts can be employed to create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. The aldol additions of phenylthio esters mediated by TiCl₄ and amines can be stereoselective, providing a powerful tool for controlling the architecture of complex molecules researchgate.net. Such methodologies are critical in the synthesis of 2-arylethylamines, which are present in many bioactive natural compounds and nitrogen-containing drugs mdpi.com.

Industrial Synthesis of Specialty Chemicals and Agrochemicals

While this compound itself is primarily classified as a useful research chemical, the broader class of acetate esters has significant industrial applications pharmaffiliates.com. Ethyl acetate, for example, is a crucial solvent used in the production of paints, coatings, adhesives, and printing inks altiras.com. It also serves as an extraction solvent in the pharmaceutical and food industries and can be used as a carrier solvent for herbicides chemtradeasia.ae.

In agriculture, ethyl acetate is used as a solvent in pesticide formulations and for the extraction of plant compounds. Its properties also find use in fruit ripening and as an adjuvant in pesticide sprays to improve their effectiveness slchemtech.com. Although specific large-scale industrial or agrochemical applications for this compound are not detailed, its structural motifs are present in various biologically active compounds, including those with potential use in agriculture. The synthesis of thiazole derivatives, for which this compound can be a precursor, is of interest in agrochemistry as these heterocycles can exhibit pesticidal activity.

Below is a data table summarizing the types of reactions and products associated with this compound in organic synthesis.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Heterocycle Synthesis | Thiourea derivatives, ethyl chloroacetate | Thiazolidinone derivatives | Access to biologically active scaffolds researchgate.net |

| Aldol-Type Addition | Aldehydes/Ketones, TiCl₄/Amine | β-Hydroxy phenylthioesters | Carbon-carbon bond formation, building blocks for complex molecules researchgate.net |

| Stereoselective Functionalization | Chiral auxiliaries or catalysts | Enantiomerically enriched products | Control of 3D molecular architecture for pharmaceutical applications researchgate.netddugu.ac.in |

Explorations in Medicinal Chemistry and Biological Research

Scaffold for Drug Discovery and Development

The concept of a molecular scaffold is central to modern drug discovery. A scaffold represents the core structure of a molecule upon which various chemical groups can be added or modified to create a library of related compounds. This approach allows for the systematic exploration of how structural changes influence biological activity.

While specific research on ethyl (phenylthio)acetate as a central scaffold is still emerging, the broader class of compounds containing the phenylthio moiety has been utilized in the design of new pharmacophores—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The synthesis of derivatives often involves modifications to the phenyl ring, the ethyl ester, or the methylene (B1212753) bridge, allowing for the introduction of various functionalities to interact with biological targets.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological effect. For derivatives of a core scaffold like this compound, SAR studies would involve synthesizing a series of analogues and evaluating their activity in specific biological assays. By comparing the activity of these related compounds, researchers can deduce which structural features are crucial for the desired therapeutic effect. For instance, studies on related compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact biological activity.

Investigation of Biological Activities

Preliminary investigations into the biological properties of compounds structurally related to this compound have suggested potential in several therapeutic areas. However, it is crucial to note that direct and extensive research on the specific biological activities of this compound itself is limited in publicly available scientific literature. The following sections outline the general areas of investigation for such compounds.

The search for new antimicrobial agents is a global health priority. Compounds containing sulfur atoms, such as thioethers, have historically been a source of antimicrobial drugs. Research in this area would involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Hypothetical Antimicrobial Screening Data for this compound Derivatives (Note: This table is illustrative and does not represent actual experimental data for this compound, for which specific public data is not available.)

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | >128 | Candida albicans | 64 |

| Derivative B | Escherichia coli | 64 | Aspergillus niger | >128 |

| Derivative C | Pseudomonas aeruginosa | >128 | Cryptococcus neoformans | 32 |